molecular formula C16H14O4 B2686033 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate CAS No. 324066-07-1

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Cat. No. B2686033
CAS RN: 324066-07-1
M. Wt: 270.284
InChI Key: CEFUOUATYDOAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate, was reported to be achieved via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . The process provides a rare example of the direct and selective transformation of a terminal alkyne to the corresponding geminal diseleno-substituted alkene .


Chemical Reactions Analysis

In the synthesis of a related compound, a unique multi-coupling reaction of a terminal alkyne (p-tolylacetylene), benzoyl peroxide, and diphenyl diselenide was reported to produce a novel 1,2-diketone compound containing a geminal diseleno-substituted alkene moiety .

Scientific Research Applications

Photodegradation and Environmental Applications

Studies on parabens, which are esters of p-hydroxybenzoic acid like 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, reveal their photodegradation mechanisms and environmental impacts. Parabens are widely used as preservatives in various products, leading to concerns about their persistence and degradation in water environments. Research demonstrates the efficiency of UVC and UVC/H2O2 systems in degrading these compounds, offering insights into potential environmental remediation approaches (Gmurek et al., 2015). The study on the occurrence, fate, and behavior of parabens in aquatic environments further underscores the importance of understanding their environmental pathways and impacts (Haman et al., 2015).

Oxidation Mechanisms and Synthetic Applications

The oxidation of hydrocarbons and related compounds, including those structurally related to 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, plays a critical role in synthetic chemistry. Studies explore the selective oxidation by aqueous platinum salts, revealing mechanisms that could influence the synthesis of related compounds (Labinger et al., 1993). Another research avenue includes the use of o-iodoxybenzoic acid in DMSO for mild oxidation of alcohols and 1,2-diols, offering a pathway for modifying or synthesizing compounds related to 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (Frigerio & Santagostino, 1994).

Selective Separation and Polymer Degradation

Research on compounds structurally akin to 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate includes their use in selective metal separation and understanding polymer degradation. Studies on proton-ionizable acyclic dibenzopolyethers and their polymers, for example, provide insights into their application in selective lead(II) separation, highlighting the relevance of these compounds in environmental and analytical chemistry (Hayashita et al., 1996). Additionally, the examination of thermal and thermo-oxidative degradation of polyesters offers insights into the stability and breakdown pathways of materials related to 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (Botelho et al., 2001).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFUOUATYDOAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

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